Cas no 1280560-32-8 ((4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone)

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- [4-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
- (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
-
- インチ: 1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-10(7-13)4-6-15/h10H,3-7,13H2,1-2H3
- InChIKey: YFMSZHYFMUTESZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=NOC=1C)N1CCC(CN)CC1
計算された属性
- せいみつぶんしりょう: 237.147726857 g/mol
- どういたいしつりょう: 237.147726857 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 72.4
- ぶんしりょう: 237.30
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655636-250mg |
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 98% | 250mg |
¥6825.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655636-2.5g |
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 98% | 2.5g |
¥33043.00 | 2024-08-09 | |
Life Chemicals | F1907-3758-0.25g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
Life Chemicals | F1907-3758-2.5g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
Life Chemicals | F1907-3758-1g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
Life Chemicals | F1907-3758-0.5g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 0.5g |
$505.0 | 2023-09-07 | |
Life Chemicals | F1907-3758-5g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1907-3758-10g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 95%+ | 10g |
$2234.0 | 2023-09-07 | |
TRC | A243406-1g |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 1g |
$ 775.00 | 2022-06-08 | ||
TRC | A243406-100mg |
(4-(aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
1280560-32-8 | 100mg |
$ 135.00 | 2022-06-08 |
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 関連文献
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanoneに関する追加情報
Introduction to (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone and Its Applications in Modern Chemical Biology
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, with the CAS number 1280560-32-8, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This molecule, featuring a piperidine ring linked to an isoxazole moiety, represents a promising scaffold for the design of novel bioactive agents.
The structural composition of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone encompasses several key functional groups that contribute to its biological activity. The piperidine ring, known for its ability to enhance solubility and metabolic stability, provides a stable backbone for further chemical modifications. Additionally, the isoxazole ring introduces a heterocyclic structure that is frequently found in biologically active compounds, suggesting potential interactions with various biological targets.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The presence of both piperidine and isoxazole moieties in (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone makes it an attractive candidate for further exploration. Studies have shown that such dual-heterocyclic structures can exhibit enhanced binding affinity and selectivity towards specific biological receptors, making them valuable for the development of targeted therapies.
One of the most compelling aspects of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is its potential role in modulating enzyme activity. The amine group attached to the piperidine ring can serve as a hydrogen bond acceptor or donor, facilitating interactions with enzymatic active sites. This property is particularly relevant in the context of developing inhibitors for therapeutic targets such as kinases and proteases. The dimethyl substitution on the isoxazole ring further enhances the compound's ability to interact with biological targets by influencing its electronic properties and steric hindrance.
In recent years, there has been a growing interest in exploring novel scaffolds for drug discovery. The combination of piperidine and isoxazole moieties in (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone aligns well with this trend. Computational studies have demonstrated that this compound can adopt multiple conformations that are favorable for binding to biological targets. These studies not only provide insights into the molecular interactions but also help in designing derivatives with improved pharmacological properties.
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves a series of well-established organic reactions that highlight its synthetic accessibility. The reaction sequence typically begins with the formation of the isoxazole ring followed by its coupling with the piperidine moiety. This approach allows for modular synthesis, enabling chemists to explore various structural modifications and optimize the compound's biological activity.
Current research efforts are focused on evaluating the pharmacological profile of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone in vitro and in vivo. Preliminary studies have shown promising results in terms of inhibitory activity against certain enzymes and receptors. These findings suggest that this compound could be a valuable lead compound for further drug development. Additionally, its potential to be modified into more potent derivatives makes it an attractive candidate for structure-based drug design.
The use of computational methods has been instrumental in understanding the binding interactions of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone with biological targets. Molecular docking studies have revealed that this compound can effectively bind to various protein pockets, including those involved in enzyme catalysis and signal transduction. These insights have guided the design of more optimized derivatives with enhanced binding affinity and selectivity.
The versatility of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yli)methanone extends beyond its role as a lead compound. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex bioactive molecules. This aspect is particularly relevant in industrial settings where efficient and scalable synthesis methods are essential for large-scale production.
In conclusion, (4-(Aminomethyl)piperidin - 1 - yl) (3 , 5 - dim eth ylis ox az ol - 4 - yl ) meth an one (CAS no 1280560 - 32 - 8) represents a significant advancement in chemical biology with its dual-heterocyclic structure and potential applications in drug discovery. Its unique combination of functional groups and synthetic accessibility make it an attractive scaffold for designing novel bioactive agents. Ongoing research efforts are expected to further elucidate its pharmacological properties and explore its potential as a therapeutic agent.
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